molecular formula C12H20N2 B12850289 (S)-3-(1-amino-2,2-dimethylpropyl)-2-methylaniline

(S)-3-(1-amino-2,2-dimethylpropyl)-2-methylaniline

Cat. No.: B12850289
M. Wt: 192.30 g/mol
InChI Key: LFIVGAAHZMYDMT-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(1-amino-2,2-dimethylpropyl)-2-methylaniline is an organic compound with a complex structure that includes an amino group, a dimethylpropyl group, and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-amino-2,2-dimethylpropyl)-2-methylaniline typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of 2-methylaniline with a chiral amine, such as (S)-1-amino-2,2-dimethylpropane, under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize the yield and purity of the product. The use of automated systems can also improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-amino-2,2-dimethylpropyl)-2-methylaniline can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted aromatic compounds depending on the specific reaction.

Scientific Research Applications

(S)-3-(1-amino-2,2-dimethylpropyl)-2-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-3-(1-amino-2,2-dimethylpropyl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(1-amino-2,2-dimethylpropyl)aniline
  • 6-[(1S)-1-amino-2,2-dimethylpropyl]pyridin-2-amine
  • Benzenemethanol, α-[(1S)-1-amino-2,2-dimethylpropyl]-, (αR)-

Uniqueness

(S)-3-(1-amino-2,2-dimethylpropyl)-2-methylaniline is unique due to its specific substitution pattern on the aromatic ring and the presence of the chiral center. This unique structure can result in distinct chemical and biological properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H20N2

Molecular Weight

192.30 g/mol

IUPAC Name

3-[(1S)-1-amino-2,2-dimethylpropyl]-2-methylaniline

InChI

InChI=1S/C12H20N2/c1-8-9(6-5-7-10(8)13)11(14)12(2,3)4/h5-7,11H,13-14H2,1-4H3/t11-/m1/s1

InChI Key

LFIVGAAHZMYDMT-LLVKDONJSA-N

Isomeric SMILES

CC1=C(C=CC=C1N)[C@H](C(C)(C)C)N

Canonical SMILES

CC1=C(C=CC=C1N)C(C(C)(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.